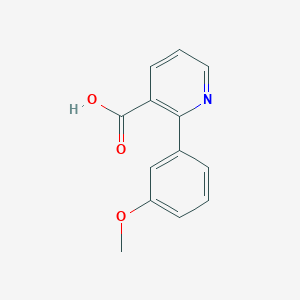

2-(3-Methoxyphenyl)nicotinic acid

CAS No.: 912773-03-6

Cat. No.: VC2308116

Molecular Formula: C13H11NO3

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 912773-03-6 |

|---|---|

| Molecular Formula | C13H11NO3 |

| Molecular Weight | 229.23 g/mol |

| IUPAC Name | 2-(3-methoxyphenyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H11NO3/c1-17-10-5-2-4-9(8-10)12-11(13(15)16)6-3-7-14-12/h2-8H,1H3,(H,15,16) |

| Standard InChI Key | ZRYTWHAZDNPNRQ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O |

| Canonical SMILES | COC1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O |

Introduction

Chemical Identity and Properties

2-(3-Methoxyphenyl)nicotinic acid is characterized by specific structural and chemical properties that define its behavior and potential applications. These properties are summarized in the following table:

| Property | Value |

|---|---|

| IUPAC Name | 2-(3-methoxyphenyl)pyridine-3-carboxylic acid |

| CAS Number | 912773-03-6 |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| Standard InChIKey | ZRYTWHAZDNPNRQ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O |

| Physical Form | Solid (powder) |

| Commercial Purity | ≥95% to ≥98% |

The compound features a pyridine ring with a carboxylic acid group at position 3 (the nicotinic acid component) and a 3-methoxyphenyl substituent at position 2. This structural arrangement creates a molecule with both acidic properties (from the carboxylic acid group) and potentially bioactive features (from the substituted aromatic rings) .

Structural Characteristics

The structure of 2-(3-Methoxyphenyl)nicotinic acid incorporates several key functional groups that contribute to its chemical behavior and potential biological activities:

-

A pyridine ring with a nitrogen atom that can act as a hydrogen bond acceptor

-

A carboxylic acid group (-COOH) at position 3 of the pyridine ring, which confers acidic properties and can form salts, esters, and amides

-

A phenyl ring substituted at position 2 of the pyridine ring, creating a biaryl system

-

A methoxy group (-OCH₃) at position 3 of the phenyl ring, adding potential for additional hydrogen bonding interactions

This arrangement of functional groups creates a molecule with varied chemical reactivity and potential for interactions with biological targets. The carboxylic acid group can participate in salt formation and esterification reactions, while the methoxy group provides an additional site for hydrogen bonding interactions .

Spectroscopic Properties

Based on structural analysis and comparison with related compounds, 2-(3-Methoxyphenyl)nicotinic acid would be expected to exhibit characteristic spectroscopic features:

Infrared Spectroscopy (IR)

The IR spectrum would likely show:

-

O-H stretching of carboxylic acid group (~3000-2500 cm⁻¹)

-

C=O stretching of carboxylic acid (~1700-1680 cm⁻¹)

-

C=C and C=N stretching of aromatic and pyridine rings (~1600-1400 cm⁻¹)

-

C-O stretching of methoxy group (~1260-1200 cm⁻¹)

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum would show characteristic signals for:

-

Aromatic protons from both the pyridine and phenyl rings (δ ~7.0-9.0 ppm)

-

Methoxy protons (δ ~3.8 ppm)

-

Carboxylic acid proton (broad signal, δ ~12-13 ppm)

The ¹³C NMR would show signals corresponding to:

-

Carboxylic carbon (δ ~165-170 ppm)

-

Aromatic and pyridine ring carbons (δ ~120-160 ppm)

-

Methoxy carbon (δ ~55-56 ppm)

These spectroscopic features would be valuable for confirming the structure and purity of synthesized 2-(3-Methoxyphenyl)nicotinic acid .

Structure-Activity Relationships

The biological activity of nicotinic acid derivatives appears to be influenced by several structural features:

-

Lipophilicity: Studies on antimycobacterial nicotinic acid derivatives suggest that lipophilicity is a crucial element for their activity, with electron-withdrawing halogen groups at the para position of phenyl rings improving antimycobacterial activity .

-

Substitution Pattern: The position and nature of substituents on both the pyridine and phenyl rings significantly affect biological activity. The 3-methoxy substitution on the phenyl ring in 2-(3-Methoxyphenyl)nicotinic acid might confer specific biological properties that warrant investigation .

-

Functional Group Modifications: Conversion of the carboxylic acid group to derivatives such as hydrazides has been shown to modulate biological activity, often enhancing antimicrobial properties .

These structure-activity relationships provide valuable insights for potential optimization of 2-(3-Methoxyphenyl)nicotinic acid for specific biological applications.

Research Applications and Future Directions

2-(3-Methoxyphenyl)nicotinic acid has several potential research applications:

-

Lead Compound Development: The compound could serve as a lead structure for the development of novel antimicrobial, anticancer, or antioxidant agents through structural modification and optimization .

-

Mechanistic Studies: Investigation of its interactions with specific biological targets could contribute to understanding structure-activity relationships in nicotinic acid derivatives .

-

Drug Delivery Systems: The carboxylic acid functionality provides a handle for conjugation to drug delivery systems or biomolecules for targeted delivery.

Future research directions might include:

-

Comprehensive evaluation of its biological activities against various microbial strains and cancer cell lines

-

Investigation of structure-activity relationships through systematic modification of the basic structure

-

Exploration of potential synergistic effects with established drugs

-

Development of more efficient and scalable synthesis methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume